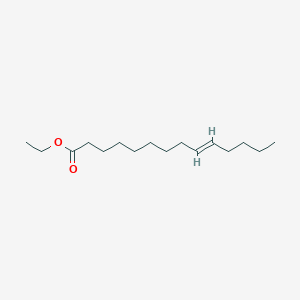

ethyl 9E-tetradecenoate

Description

Contextualizing Fatty Acid Esters in Chemical Biology and Ecology

Fatty acid esters (FAEs) are a diverse class of molecules formed from the reaction of a fatty acid with an alcohol. In the realm of chemical biology, FAEs play crucial roles as signaling molecules, structural components of cells, and biomarkers for various physiological and metabolic processes. Their functions are intimately tied to their chemical structures, including chain length, degree of unsaturation, and the identity of the alcohol moiety.

In the broader field of chemical ecology, FAEs are pivotal mediators of interactions between organisms. They can act as pheromones, allomones, and kairomones, influencing behaviors such as mating, aggregation, and host selection in insects and other animals. The stereochemistry of these molecules, including the E/Z isomerism of double bonds, is often critical to their biological activity, with different isomers eliciting distinct behavioral responses. The study of these compounds provides valuable insights into the chemical language that governs ecosystems.

Significance of (E)-9-Tetradecenoic Acid Ethyl Ester in Academic Inquiry

While extensive research has focused on a variety of fatty acid esters, (E)-9-tetradecenoic acid ethyl ester, also known as ethyl 9E-tetradecenoate, is emerging as a compound of particular interest. Its significance stems from its structural similarity to known insect pheromones and other biologically active lipids. The cis isomer, ethyl 9Z-tetradecenoate, is a known insect pheromone, which strongly suggests a potential role for the trans isomer in chemical communication. nist.gov

Furthermore, research into structurally related fatty acid esters has revealed a range of biological activities. For instance, (E)-9-octadecenoic acid ethyl ester, a longer-chain analogue, has been shown to possess anti-inflammatory properties. medchemexpress.com This finding opens up the possibility that this compound could exhibit similar or other currently undiscovered bioactivities, making it a target for further investigation in medicinal chemistry and pharmacology. The compound is noted as being found in nature, though specific sources are not extensively documented in current literature. thegoodscentscompany.com

Scope and Research Trajectories for this compound

The current body of research on this compound is expanding, with several key trajectories guiding future scientific exploration. A primary focus is the elucidation of its precise biological functions, particularly within the context of chemical ecology. Investigating its potential as a pheromone or semiochemical in various insect species is a logical and promising avenue of research. This would involve synthesis of the pure compound, electrophysiological studies to determine insect antennal responses, and field trials to assess its behavioral effects.

Another significant research direction is the exploration of its potential pharmacological properties. Drawing parallels from similar fatty acid esters, studies into the anti-inflammatory, antimicrobial, or cytotoxic activities of this compound are warranted. The development of efficient and stereoselective synthetic routes to produce the pure E-isomer is also a crucial area of research to support these biological investigations. As a relatively understudied compound, there is considerable scope for discovering novel biological roles and applications for this compound.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C16H30O2 |

| Molecular Weight | 254.41 g/mol nih.gov |

| CAS Number | 68862-25-9 nih.gov |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Purity | Commercially available at >99% purity nih.gov |

Table 1. Physical and chemical properties of this compound. Data sourced from chemical databases. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C16H30O2 |

|---|---|

Molecular Weight |

254.41 g/mol |

IUPAC Name |

ethyl (E)-tetradec-9-enoate |

InChI |

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h7-8H,3-6,9-15H2,1-2H3/b8-7+ |

InChI Key |

SVEDZEIUAKXCCX-BQYQJAHWSA-N |

Isomeric SMILES |

CCCC/C=C/CCCCCCCC(=O)OCC |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)OCC |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution of Ethyl 9e Tetradecenoate

Identification in Animal Secretions and Tissues

The detection of ethyl 9E-tetradecenoate has been documented in the specialized glandular secretions of both invertebrates and vertebrates. These secretions often function as pheromones, mediating interactions between individuals.

Insect Pheromonal Glands and Emissions

Within the insect world, the rectal glands of certain fruit fly species have been found to contain a complex mixture of volatile and non-volatile compounds, including various ethyl esters.

Studies on the chemical composition of rectal gland secretions in the genus Bactrocera have revealed the presence of several ethyl esters of fatty acids.

Bactrocera correcta (Guava Fruit Fly): In the guava fruit fly, Bactrocera correcta, detailed analyses of the rectal glands of virgin females have identified a number of compounds. Among the major components are several ethyl esters, including ethyl dodecanoate, ethyl tetradecanoate (B1227901), ethyl (E)-9-hexadecenoate, ethyl hexadecanoate, and ethyl (Z)-9-octadecenoate. mq.edu.auresearchgate.net Notably, while a C16 ester with a double bond at the 9th position (ethyl (E)-9-hexadecenoate) is present, this compound has not been specifically reported in the published analyses of this species' rectal gland components. mq.edu.auresearchgate.net

Bactrocera neohumeralis: Research comparing the pheromone profiles of the sibling species Bactrocera tryoni and Bactrocera neohumeralis has indicated differences in their rectal gland volatiles that may contribute to their premating isolation. nih.govoup.com While the full details from the study require further confirmation, abstracts and related research suggest that a number of fatty acid esters are present in the females of both species, with specific variations that distinguish them. nih.govoup.com One study has listed ethyl (E)-9-tetradecenoate as being present in B. neohumeralis.

Bactrocera zonata (Peach Fruit Fly): In the peach fruit fly, Bactrocera zonata, analysis of rectal gland extracts has identified ethyl (Z)-tetradec-9-enoate. This is an isomer of the target compound, with the geometric configuration of the double bond being cis (Z) instead of trans (E).

To date, specific chemical analyses of the pheromonal glands and emissions of the melon fly, Zeugodacus cucurbitae, have not reported the presence of this compound. While various volatile compounds are known to be produced by this species, this particular ester has not been identified among them in available literature.

Noctuidae (Noctuid Moths): The family Noctuidae is known for its complex chemical communication systems, primarily involving female-produced sex pheromones that are blends of various fatty aldehydes, alcohols, and acetates. researchgate.net While (Z)-9-tetradecenyl acetate (B1210297) is a common pheromone component in many moth species, there is no specific evidence in the reviewed literature to suggest that this compound is a typical component of noctuid moth pheromones. researchgate.net

Cimex hemipterus (Tropical Bed Bug): Research on the chemical ecology of bed bugs, including the tropical bed bug Cimex hemipterus, has focused on alarm pheromones and aggregation signals. To date, there are no available scientific reports identifying this compound as a component of the secretions of this species.

Vertebrate Glandular Secretions

Lizard Femoral Glands: Femoral gland secretions in lizards are known to contain a diverse array of lipophilic compounds that play a role in chemical communication. researchgate.net Studies on various lizard species have identified numerous fatty acids and their esters within these secretions. However, a specific search of the available literature did not reveal the presence of this compound in the femoral gland secretions of any lizard species studied to date. researchgate.net

Interspecies Variations and Specificity

The presence and relative abundance of ethyl esters, including isomers of tetradecenoates, show significant variation among different insect species, particularly within the Bactrocera genus. For instance, while B. correcta produces ethyl (E)-9-hexadecenoate, B. zonata produces the Z-isomer of ethyl tetradecenoate. mq.edu.auresearchgate.net This specificity in the chemical profile is crucial for reproductive isolation between closely related species. The apparent absence of this compound in the other studied insects and vertebrates further highlights the specific and limited distribution of this particular compound in nature based on current scientific knowledge.

Presence in Plant Volatile Profiles and Extracts

The investigation of volatile organic compounds (VOCs) in plants is crucial for understanding their aroma, flavor, and ecological interactions. Ethyl esters of fatty acids are significant contributors to the scent profiles of many fruits and flowers.

Scientific analyses of the volatile compounds in jujube (Ziziphus jujuba) and quince (Cydonia oblonga) have identified a wide array of esters, alcohols, and aldehydes that constitute their characteristic aromas. researchgate.netnih.govnih.gov However, the presence of this compound or its saturated analogue, ethyl tetradecanoate, has not been specifically reported in the volatile fractions of these fruits in the reviewed literature. researchgate.netslu.se

In the case of the yellow mombin or hog plum (Spondias mombin), extensive analysis of the stem bark has been conducted. While a variety of esters are present, a gas chromatography-mass spectroscopy (GC-MS) analysis of a hexane (B92381):ethylacetate fraction identified methyl tetradecanoate, a closely related methyl ester, rather than the ethyl ester. researchgate.net Other studies on the fruit and leaf essential oils have identified different dominant esters, such as (E)-ethyl cinnamate. scienceopen.com

Table 1: Detection of Tetradecanoate Esters in Select Fruit Volatiles

| Fruit Species | Compound Detected | Reference |

|---|---|---|

| Ziziphus jujuba (Jujube) | Not Reported | nih.govnih.gov |

| Cydonia oblonga (Quince) | Not Reported | researchgate.net |

| Spondias mombin (Yellow Mombin) | Methyl tetradecanoate (in stem bark) | researchgate.net |

Botanical extracts are a rich source of diverse chemical compounds. In the essential oil hydrodistilled from the ripe fruits of autumn mandrake (Mandragora autumnalis), ethyl tetradecanoate has been positively identified, although it is a minor component, constituting less than 0.1% of the total oil. tandfonline.com This finding confirms the plant's metabolic capability to produce this specific fatty acid ester.

For Daphne odora and the forage grass Urochloa distachya, the presence of this compound or related ethyl esters has not been documented in available phytochemical studies. researchgate.net

In the phytochemical study of Dorstenia arifolia, a plant known for its complex triterpenes, various fatty acid esters have been identified. Specifically, analyses have revealed the presence of α-amyrin tetradecanoate and β-amyrin tetradecanoate. nih.gov In these molecules, the tetradecanoate group is esterified with a triterpene alcohol rather than ethanol (B145695), indicating the presence of the fatty acid precursor within the plant's metabolic system.

Table 2: Detection of Tetradecanoate Esters in Select Botanical Extracts

| Botanical Source | Compound/Derivative Detected | Part Analyzed | Reference |

|---|---|---|---|

| Mandragora autumnalis (Mandrake) | Ethyl tetradecanoate | Fruit Essential Oil | tandfonline.com |

| Daphne odora | Not Reported | N/A | - |

| Urochloa distachya | Not Reported | N/A | researchgate.net |

| Dorstenia arifolia | α/β-amyrin tetradecanoate | Leaves and Rhizomes | nih.gov |

Biosynthesis and Metabolic Pathways of Ethyl 9e Tetradecenoate

Enzymatic Esterification Mechanisms

The formation of ethyl 9E-tetradecenoate is an enzymatic process of esterification, where a carboxylic acid and an alcohol are joined. This reaction is primarily catalyzed by two major classes of enzymes: alcohol acyltransferases in plants and lipases in microorganisms.

Role of Alcohol Acyltransferases in Plants

In plants, the synthesis of volatile esters, which are crucial for fruit aroma and flavor, is predominantly carried out by alcohol acyltransferases (AATs). frontiersin.orgnih.gov These enzymes belong to the BAHD superfamily of acyltransferases. frontiersin.orgnih.gov The fundamental reaction catalyzed by AATs is the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol substrate. researchgate.net

For the synthesis of this compound, the reaction would involve the condensation of (9E)-tetradecenoyl-CoA and ethanol (B145695). The general mechanism is as follows:

Substrate Binding: The AAT enzyme binds both the acyl-CoA donor ((9E)-tetradecenoyl-CoA) and the alcohol acceptor (ethanol) within its active site.

Acyl Transfer: A catalytic residue in the enzyme's active site facilitates a nucleophilic attack from the hydroxyl group of ethanol on the carbonyl carbon of the thioester bond in (9E)-tetradecenoyl-CoA.

Ester Formation and Product Release: This leads to the formation of the this compound ester and the release of coenzyme A (CoA).

AATs are pivotal in the final step of ester biosynthesis pathways in plants, directly contributing to the complex bouquet of scents in many fruits. frontiersin.orgnih.gov

Lipase-Mediated Ester Synthesis in Microorganisms

Microorganisms, including various yeasts and bacteria, utilize lipases to synthesize esters. nih.govresearchgate.net Unlike the plant AATs that rely on activated acyl-CoAs, lipases can catalyze esterification directly between a free fatty acid and an alcohol. researchgate.net This process is essentially the reverse of the hydrolytic reaction that lipases are more commonly known for. acs.org

The synthesis of this compound in microorganisms would proceed via the direct esterification of (9E)-tetradecenoic acid with ethanol. The reaction is favored in environments with low water activity, which shifts the enzyme's equilibrium from hydrolysis to synthesis. acs.orgd-nb.info Immobilized lipases, such as those from Candida antarctica (often commercialized as Novozym 435) and Aspergillus niger, are widely used in biotechnological applications for producing various flavor esters, including ethyl esters of other fatty acids like ethyl lactate (B86563) and ethyl caprylate. nih.govmdpi.com The use of microbial lipases offers an environmentally friendly alternative to chemical synthesis. nih.gov

Precursor Fatty Acids and Alcohol Substrates

The biosynthesis of this compound is fundamentally dependent on the availability of its two precursors: (9E)-tetradecenoic acid and ethanol.

(9E)-Tetradecenoic Acid (Myristelaidic Acid): This is a monounsaturated fatty acid with a 14-carbon chain. hmdb.ca Its biosynthesis originates from the saturated fatty acid, myristic acid (tetradecanoic acid). The introduction of the double bond at the ninth carbon position is catalyzed by a fatty acid desaturase enzyme. In plants, this process is part of the broader fatty acid metabolism that generates a diverse pool of fatty acids. nih.gov In plant AAT-mediated synthesis, this fatty acid must first be activated to its coenzyme A thioester, (9E)-tetradecenoyl-CoA.

Ethanol: This two-carbon alcohol is a common metabolic product, primarily generated through glycolysis. In plants and yeasts, pyruvate, the end product of glycolysis, can be decarboxylated to acetaldehyde, which is then reduced to ethanol by alcohol dehydrogenase. frontiersin.org

The availability of these precursors is a key determinant in the rate and quantity of this compound production.

Gene Expression and Regulation of Biosynthetic Enzymes

The production of this compound is tightly controlled at the genetic level through the regulation of the key biosynthetic enzymes.

In plants , the expression of AAT genes is often developmentally regulated, with transcription levels increasing significantly during fruit ripening, a process frequently linked to the hormone ethylene (B1197577). frontiersin.orgnih.gov The identification of specific AAT genes is a critical step in understanding the metabolic basis of aroma quality in fruits. nih.gov Transcription factors, responding to developmental and environmental cues, bind to promoter regions of AAT genes to control when and how much of the enzyme is produced.

In microorganisms , the expression of lipase (B570770) genes can be induced by the presence of specific substrates in the growth medium. For industrial production, microorganisms are often genetically engineered to overexpress specific lipase genes, thereby maximizing the yield of the desired ester. The regulation can also be influenced by environmental factors such as pH, temperature, and the presence of inducers. nih.gov

Comparative Biosynthesis Across Different Organisms

While the end product, this compound, is the same, the biosynthetic machinery and cellular context differ significantly between organisms.

| Feature | Biosynthesis in Plants | Biosynthesis in Microorganisms |

| Primary Enzyme | Alcohol Acyltransferase (AAT) frontiersin.org | Lipase researchgate.net |

| Acyl Donor Substrate | (9E)-Tetradecenoyl-CoA researchgate.net | (9E)-Tetradecenoic Acid researchgate.net |

| Alcohol Substrate | Ethanol frontiersin.org | Ethanol researchgate.net |

| Cellular Location | Cytosol of fruit cells frontiersin.org | Often extracellular or periplasmic nih.gov |

| Primary Function | Aroma and flavor production, plant defense, pollinator attraction nih.gov | Varied; can be part of primary or secondary metabolism |

| Regulation | Hormonal (e.g., ethylene), developmental (ripening) nih.gov | Substrate induction, environmental factors nih.gov |

This comparative view highlights the distinct evolutionary strategies that have led to the production of the same chemical compound. In plants, it is part of a complex signaling and defense system, whereas in microorganisms, it can be a product of fermentation or targeted biocatalysis. nih.govnih.gov Some insects may also utilize similar compounds in their interactions with plants, suggesting further diversity in biosynthesis and function across nature. taylorfrancis.com

In Vitro and In Vivo Metabolic Studies

The study of this compound synthesis has been approached through both in vitro and in vivo methods.

In Vitro Studies: These studies typically involve isolating and purifying the relevant enzymes (AATs or lipases) or using immobilized enzyme preparations to study the reaction under controlled conditions. Researchers can systematically vary parameters such as substrate concentration, temperature, pH, and solvent to determine the optimal conditions for ester synthesis. d-nb.inforesearchgate.net For example, studies on the enzymatic synthesis of other ethyl esters have demonstrated high conversion yields (often exceeding 90%) by optimizing these factors. researchgate.netuab.cat Such experiments are crucial for understanding the kinetic properties of the enzymes and for developing efficient biocatalytic processes for industrial applications.

In Vivo Studies: These studies examine the production of esters within a living organism. In plants, this involves analyzing the volatile compounds produced during different stages of fruit development and ripening to correlate ester production with gene expression and enzyme activity. frontiersin.org In microorganisms, in vivo studies might involve analyzing the products of fermentation or creating genetically modified strains to enhance the production of specific esters. These studies provide a more holistic understanding of how metabolic pathways are integrated and regulated within the complex environment of a cell.

Biological and Ecological Functions of Ethyl 9e Tetradecenoate

Semiochemical Roles in Inter- and Intraspecific Communication

Semiochemicals are essential for communication within and between species, influencing behaviors such as mating, aggregation, and foraging. Fatty acid esters are a common class of these chemical messengers, particularly in insects.

Sex Pheromone Components and Attractants

A thorough review of available research did not yield any specific evidence identifying ethyl 9E-tetradecenoate as a sex pheromone component or attractant for any insect species. In contrast, other structurally similar compounds are well-known for this role. For instance, various moths utilize acetate (B1210297) esters like (Z)-9-tetradecenyl acetate and (Z,E)-9,12-tetradecadienyl acetate as key components of their sex pheromone blends iastate.eduresearchgate.net. Similarly, (Z)-9-tetradecenal has been identified as a crucial, and previously overlooked, sex pheromone component in the cotton bollworm, Helicoverpa armigera nih.gov.

Within the Hymenoptera order, a different ethyl ester, ethyl (Z)-9-hexadecenoate, has been isolated and identified as a female-produced sex pheromone in the parasitoid wasp Syndipnus rubiginosus, which preys on the yellowheaded spruce sawfly. researchgate.netnih.gov This compound effectively attracts male wasps, demonstrating the importance of specific isomeric and chain-length configurations in pheromonal activity nih.gov. However, no such role has been documented for this compound.

Oviposition Cues and Repellents in Insects (e.g., Mosquitoes)

There is no scientific literature available that links this compound to oviposition behavior in insects, either as a cue that attracts egg-laying females or as a repellent. Research into oviposition deterrents for species like the mosquito Aedes albopictus has focused on other classes of compounds, including botanicals and synthetic repellents.

Aggregation and Dispersal Signals

No data could be found to suggest that this compound functions as an aggregation or dispersal signal in any species.

Interspecies Chemical Communication in Ecosystems

The role of this compound in mediating interactions between different species (interspecies communication) is currently unknown. There are no studies indicating its function as a kairomone (a chemical that benefits the receiver but not the emitter), an allomone (benefits the emitter but not the receiver), or a synomone (benefits both).

Allelochemical Interactions and Phytotoxic Effects

Allelochemicals are compounds produced by one organism that affect the growth, survival, or reproduction of another. In plants, these are often involved in defense or competition.

Plant-Plant Interactions

Current research has not established any allelopathic or phytotoxic functions for this compound. Studies on plant-plant chemical interactions have identified a wide array of other compounds with these properties. For example, essential oils from Thymus proximus, containing primarily carvacrol, p-cymene, and γ-terpinene, have demonstrated potent phytotoxic activity against weeds like Amaranthus retroflexus and Poa annua frontiersin.org. Similarly, aqueous extracts from the flower litter of Paulownia tomentosa have shown significant, concentration-dependent phytotoxic effects on various test plants mdpi.com. Volatile organic compounds, such as β-caryophyllene released from Pinus halepensis (Aleppo pine), have also been shown to inhibit seed germination and root growth in understory species nih.gov. However, this compound has not been implicated in any such interactions.

Unraveling the Biological and Ecological Significance of this compound

This compound, a fatty acid ethyl ester, remains a compound of interest in the field of chemical ecology. While extensive research into its specific biological and ecological roles is ongoing, current scientific understanding points towards its involvement in critical interactions between organisms, particularly in the realms of plant-microbe and insect chemical communication. This article delves into the known functions of this compound, focusing on its role in plant-microbe interactions and the chemoreceptive and neuroethological responses it elicits in insects.

The biological and ecological functions of this compound are multifaceted, primarily revolving around its role as a semiochemical—a chemical substance that carries a message. These messages can be intraspecific (between individuals of the same species) or interspecific (between individuals of different species), influencing behaviors and physiological processes.

Plant-Microbe Interactions

The intricate relationships between plants and microorganisms are often mediated by a complex cocktail of volatile organic compounds, and evidence suggests that this compound may play a role in these interactions. While specific studies on the direct role of this compound in plant-microbe signaling are limited, the broader context of fatty acid esters in these interactions provides a framework for its potential functions.

Plants release a diverse array of volatile compounds from their leaves, roots, and flowers, which can either attract or repel microorganisms. nih.gov These interactions are crucial for plant health, influencing processes such as nutrient uptake, growth promotion, and defense against pathogens. nih.govmdpi.comresearchgate.net Beneficial microbes, for instance, can be attracted to specific plant-emitted volatiles, leading to colonization and the establishment of symbiotic relationships. Conversely, some volatiles can inhibit the growth of pathogenic fungi and bacteria. nih.gov The presence of esters like this compound in the volatile profiles of some plants suggests a potential, though yet unconfirmed, role in structuring the microbial communities on and around the plant.

Chemoreception and Neuroethological Responses

The most significant body of research concerning this compound lies in its role as a semiochemical in insects, where it can act as a pheromone or a kairomone, eliciting specific behavioral and physiological responses. These responses are initiated through the insect's sophisticated chemosensory system.

Olfactory Receptor Neuron (ORN) Activation and Specificity

At the core of an insect's ability to detect and respond to chemical cues are the olfactory receptor neurons (ORNs), which are housed in sensory structures, primarily on the antennae. nih.govnih.gov Each ORN typically expresses a specific type of olfactory receptor (OR) that binds to a limited range of odorant molecules. The specificity of this binding determines the neuron's response profile.

While direct studies identifying the specific ORs that bind to this compound are not yet prevalent in the public domain, the principles of insect olfaction suggest that specific ORNs would be tuned to this compound. The structure of this compound, including its chain length, the position and configuration of the double bond, and the ethyl ester functional group, would all contribute to the specificity of its interaction with a particular OR. nih.gov The activation of these specific ORNs is the first step in a cascade of neural events that ultimately leads to a behavioral response.

Electroantennography (EAG) and Electrophysiological Studies

Electroantennography (EAG) is a technique used to measure the summed electrical response of the entire antenna to an odorant stimulus. It provides a broad overview of the olfactory sensitivity of an insect to a particular compound. Although specific EAG data for this compound is not widely published, it is a standard method to screen for biologically active compounds. A significant EAG response to this compound would indicate the presence of a population of ORNs on the antenna that are sensitive to this molecule.

Behavioral Assays and Ecological Context

Behavioral assays are crucial for understanding the ecological relevance of a semiochemical. nih.gov These assays, conducted in laboratory or field settings, can determine whether a compound acts as an attractant, a repellent, an aphrodisiac, or has other behavioral effects. For instance, in the oriental fruit fly, Bactrocera dorsalis, a related compound, ethyl cis-9-hexadecenoate, has been identified as a female-produced semiochemical that acts as an aphrodisiac to attract males. nih.gov This highlights the potential for esters like this compound to play a significant role in the chemical communication and reproductive behavior of insects.

The ecological context is paramount in interpreting the function of a semiochemical. A compound that is an attractant in one context could be a repellent in another, or its meaning could change in the presence of other chemical cues. The behavioral response to this compound would therefore be highly dependent on the insect species, its physiological state (e.g., mating status, hunger), and the surrounding environmental conditions.

Synthetic Methodologies for Ethyl 9e Tetradecenoate and Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for the production of ethyl 9E-tetradecenoate, allowing for controlled reaction conditions and the potential for large-scale production. Key chemical methods include direct esterification, stereoselective construction of the carbon-carbon double bond, and the development of environmentally benign synthetic pathways.

The most direct route to this compound is the esterification of (9E)-tetradecenoic acid with ethanol (B145695). This reaction is typically catalyzed by an acid to enhance the reaction rate. wikipedia.orgkhanacademy.org The Fischer-Speier esterification, a classic method, involves refluxing the carboxylic acid and alcohol in the presence of a strong acid catalyst. wikipedia.org

Commonly used catalysts for Fischer esterification include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). khanacademy.orgwikipedia.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation with a solvent like toluene. khanacademy.orgmasterorganicchemistry.com While specific yields for the direct esterification of (9E)-tetradecenoic acid are not widely reported, similar esterifications of fatty acids can achieve high yields, often exceeding 90% under optimized conditions. masterorganicchemistry.com

Table 1: Typical Acid Catalysts for Fischer Esterification

| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Refluxing with excess alcohol | Readily available, inexpensive | Corrosive, can cause side reactions |

| p-Toluenesulfonic Acid (p-TsOH) | Refluxing with water removal | Solid, easier to handle than H₂SO₄ | More expensive than sulfuric acid |

The geometry of the double bond at the C9 position is crucial for the identity of the compound, with the E (trans) and Z (cis) isomers exhibiting different physical and biological properties. Therefore, stereoselective synthesis methods are paramount.

One of the most powerful methods for the stereoselective synthesis of alkenes is the Wittig reaction . udel.edumasterorganicchemistry.com To obtain the desired (E)-isomer of ethyl 9-tetradecenoate, a stabilized phosphorus ylide is required. udel.eduillinois.edu The synthesis would typically involve the reaction of nonanal (B32974) with a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane. Stabilized ylides generally favor the formation of the thermodynamically more stable E-alkene. udel.eduillinois.edu The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide. udel.edu

Another modern and highly efficient method for the stereoselective synthesis of (E)-alkenes is olefin cross-metathesis . wikipedia.orgmsu.edu This reaction, often catalyzed by ruthenium-based catalysts (e.g., Grubbs catalysts), involves the exchange of alkylidene fragments between two different alkenes. msu.edumit.edu To synthesize this compound, one could envision the cross-metathesis of 1-decene (B1663960) with ethyl acrylate. This method is known for its high functional group tolerance and often provides excellent stereoselectivity for the (E)-isomer, driven by thermodynamic control. msu.edupbworks.com

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for ester synthesis. The use of solid acid catalysts is a significant advancement in this area. nih.gov These catalysts, such as sulfonated activated carbon, are heterogeneous, meaning they can be easily separated from the reaction mixture and reused, which reduces waste and simplifies the purification process. nih.govrsc.org For instance, an activated-carbon-based solid acid catalyst has been successfully used for the synthesis of various fatty acid ethyl esters, demonstrating high esterification rates and the potential for multiple reuse cycles. nih.gov

Olefin metathesis , particularly ethenolysis, also represents a greener route for the synthesis of precursors to this compound. wikipedia.orgwikipedia.org Ethenolysis of readily available unsaturated fatty acid esters, such as ethyl oleate, with ethylene (B1197577) can produce shorter-chain ω-unsaturated esters like ethyl 9-decenoate. wikipedia.org This process is atom-economical as it utilizes all parts of the starting materials to form the desired products. wikipedia.org

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a mild, selective, and environmentally friendly alternative to traditional chemical synthesis. Enzymes and whole-cell systems can be employed to produce this compound with high specificity and under sustainable conditions.

Lipases are a class of enzymes that are highly effective in catalyzing esterification reactions. libretexts.orgrsc.org Candida antarctica lipase (B570770) B (CALB) is one of the most widely used lipases for the synthesis of esters due to its high stability and broad substrate specificity. libretexts.orgnih.govpatsnap.com The enzyme can be used in its free form or immobilized on a solid support, which enhances its stability and allows for easier recovery and reuse. patsnap.com

The lipase-catalyzed synthesis of this compound would involve the reaction of (9E)-tetradecenoic acid with ethanol in a suitable solvent. libretexts.org While some lipases show reduced activity with unsaturated fatty acids compared to saturated ones, CALB is known to effectively catalyze the esterification of various unsaturated fatty acids. organic-chemistry.orgnih.gov The reaction conditions, such as temperature, water activity, and the molar ratio of substrates, can be optimized to achieve high conversion rates. nih.govnih.gov For example, the synthesis of other fatty acid ethyl esters, such as ethyl butyrate, using CALB has been extensively studied, with optimization of reaction parameters leading to high yields. patsnap.com

Table 2: Lipases Used in Fatty Acid Esterification

| Enzyme | Source | Common Form | Key Characteristics |

| Lipase B | Candida antarctica | Immobilized (e.g., Novozym® 435) | High stability, broad substrate specificity, widely used in industry. nih.govdigitellinc.com |

| Lipase A | Candida antarctica | Native or immobilized | Shows selectivity for certain fatty acids and alcohols. nih.gov |

| Lipase | Rhizomucor miehei | Immobilized | Used in the production of structured lipids. nih.gov |

The use of engineered microorganisms , such as Escherichia coli, as whole-cell biocatalysts presents a promising avenue for the directed production of specific fatty acid ethyl esters (FAEEs). nih.govmdpi.com This approach involves the metabolic engineering of the host organism to channel its resources towards the synthesis of the target compound.

For the production of this compound, E. coli can be engineered to overproduce the precursor, (9E)-tetradecenoic acid, or its acyl-CoA derivative. This can be achieved by manipulating the fatty acid biosynthesis pathway and expressing specific thioesterases that control the chain length of the fatty acids produced. Subsequently, the introduction of a gene encoding a wax synthase or an alcohol acyltransferase allows for the esterification of the fatty acyl-CoA with ethanol, which can also be produced by the engineered strain from a simple carbon source like glucose. nih.govmdpi.com Strains of E. coli harboring a plasmid like p(Microdiesel) have been developed for the production of a mixture of FAEEs, and further engineering could potentially direct this production towards C14:1 esters. nih.gov This whole-cell approach offers the potential for a one-pot synthesis from simple and renewable feedstocks.

Analytical Characterization and Detection of Ethyl 9e Tetradecenoate in Research

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like ethyl 9E-tetradecenoate. wiley.com In a typical GC-MS analysis, the sample is injected into the instrument, where it is vaporized. wiley.com A carrier gas, usually helium, transports the vaporized compounds through a long, thin capillary column. researchgate.net The column's inner surface is coated with a stationary phase, which interacts differently with various compounds, causing them to travel through the column at different speeds and thus separating them. wiley.comresearchgate.net

Upon exiting the column, the separated compounds enter the mass spectrometer's ion source. Here, they are bombarded with electrons (a common method being electron-impact ionization or EI), causing them to fragment into charged ions. wiley.com These fragments are then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint for a specific compound. Identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum against extensive databases like the National Institute of Standards and Technology (NIST) Mass Spectral Library. wiley.comyoutube.com

Headspace Analysis and Volatile Compound Profiling

For the analysis of volatile organic compounds (VOCs) within a solid or liquid sample, static headspace (HS) analysis is a widely used, non-onerous sample preparation technique. ua.es This method involves placing the sample in a sealed vial and allowing the volatile compounds, including this compound, to equilibrate between the sample matrix and the gas phase (the headspace) above it. researchgate.netua.es A portion of this headspace gas is then injected into the GC-MS for analysis. researchgate.net

Table 1: Volatile Compound Classes Identified in Beverages via Headspace GC-MS This table is representative of compound classes typically found in volatile profiling studies.

| Compound Class | Examples | Contribution to Aroma |

|---|---|---|

| Esters | Ethyl Butyrate, Ethyl Hexanoate, this compound | Fruity |

| Terpenes/Terpenoids | d-Limonene, Alpha-Pinene, 3-Carene | Citrus, Piney, Sweet |

| Alcohols | 2-Methyl Propanol, 1-Hexanol | Sweet, Fruity, Spicy |

| Aldehydes | Trans-2-Hexenal | Green, Leafy |

| Aromatic Hydrocarbons | Benzene | Chemical |

Two-Dimensional Gas Chromatography (GCxGC-MS)

When analyzing highly complex samples containing hundreds or even thousands of volatile compounds, conventional one-dimensional GC-MS can be limited by co-elution, where multiple compounds exit the column at the same time, resulting in overlapping peaks that are difficult to resolve. frontiersin.orgchromatographyonline.com Comprehensive two-dimensional gas chromatography (GCxGC) addresses this challenge by using two different columns with distinct stationary phases, providing a much higher degree of separation. nih.gov

In a GCxGC system, the entire effluent from the first (primary) column is passed through a modulator, which traps, focuses, and re-injects small fractions of the effluent onto a second, much shorter (secondary) column for a very fast separation. The result is a two-dimensional chromatogram, or contour plot, where compounds are separated based on their properties on two different columns. chromatographyonline.com This enhanced peak capacity and structured elution pattern allow for the separation of isomers and the detection of minor components, like this compound, that might be masked by more abundant compounds in a 1D-GC analysis. frontiersin.orgchromatographyonline.com This technique is invaluable for the in-depth characterization of complex matrices in fields like metabolomics, food safety, and environmental analysis. chromatographyonline.com

Data Processing and Chemometric Analysis for Volatilomics

The vast amount of data generated by GC-MS and especially GCxGC-MS analyses requires sophisticated data processing and statistical tools to extract meaningful information. This field, known as volatilomics, often employs chemometric methods to analyze the complex volatile profiles. nih.gov A key challenge is resolving overlapping peaks from co-eluting compounds. nih.gov

Multivariate curve resolution-alternating least squares (MCR-ALS) is a powerful chemometric technique used to deconvolute complex chromatograms. nih.gov It can mathematically separate the signals of individual components from an overlapped peak, allowing for the identification and semi-quantification of minor compounds that would otherwise be missed. nih.gov Following peak identification and quantification, statistical methods like Principal Component Analysis (PCA) and Cluster Analysis (CA) can be applied. youtube.com These methods help to identify patterns in the data, allowing researchers to differentiate between samples based on their volatile composition, for example, to classify brandies by grade or teas by geographical origin. youtube.comnih.gov

Advanced Sample Preparation Techniques

The goal of sample preparation is to extract and concentrate the analytes of interest from the sample matrix while removing interfering substances. For the analysis of this compound, microextraction techniques are favored for their efficiency and minimal use of organic solvents.

Solid-Phase Microextraction (SPME)

Solid-phase microextraction (SPME) is a simple, solvent-free, and highly sensitive sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. The device consists of a small, fused-silica fiber coated with a stationary phase (the sorbent).

In the context of analyzing this compound, headspace SPME (HS-SPME) is the most common application. youtube.comnih.gov The SPME fiber is exposed to the headspace above the sample in a sealed vial. nih.gov Volatile analytes partition from the sample matrix into the headspace and are then adsorbed and concentrated onto the fiber coating. nih.gov After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector port of the GC, where the adsorbed compounds are thermally desorbed onto the analytical column. nih.gov The choice of fiber coating is critical for selectivity, with different materials being suited for different types of compounds. nih.gov SPME's efficiency, automation capabilities, and high sensitivity make it a preferred method for volatile analysis in food, environmental, and forensic applications.

Table 2: Comparison of Headspace Sampling Techniques

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Static Headspace | Equilibrium between sample and gas phase in a sealed vial; injection of headspace gas. | Simple, robust, good for highly volatile compounds. | E-liquid analysis, blood alcohol determination. |

| HS-SPME | Adsorption of analytes from headspace onto a coated fiber; thermal desorption in GC inlet. | Solvent-free, high sensitivity, concentrates analytes, wide range of analytes. | Aroma profiling of food and beverages, environmental monitoring. |

Dispersive Liquid-Liquid Microextraction (DLLμE)

Dispersive liquid-liquid microextraction (DLLμE) is a miniaturized version of traditional liquid-liquid extraction that is fast, simple, and requires very small volumes of solvents. The technique, first introduced in 2006, is based on a ternary solvent system.

The procedure involves the rapid injection of a mixture containing a small amount of an appropriate, water-immiscible extraction solvent and a dispersive solvent (which is miscible in both the extraction solvent and the aqueous sample) into the aqueous sample. This injection creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase. The enormous surface area of these droplets facilitates a very fast transfer of analytes, such as fatty acid ethyl esters, from the aqueous sample into the extraction solvent. ua.es Following the extraction, centrifugation is used to break the emulsion and sediment the extraction solvent, which is then collected with a microsyringe and injected into a chromatographic system for analysis. frontiersin.org The method is noted for its high enrichment factors and efficiency, making it suitable for trace analysis in complex matrices like biological fluids and dairy products. ua.es

Solvent Extraction Methods

The isolation of this compound from a sample matrix is a critical first step before instrumental analysis. As a nonpolar lipid molecule, its extraction is governed by the principle of "like dissolves like." The choice of solvent and method depends on the nature of the sample (e.g., biological tissue, liquid culture, or solid material). Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and Soxhlet extraction.

Liquid-Liquid Extraction (LLE): This is a foundational technique for isolating lipids from aqueous samples. For FAEEs, a common approach involves precipitation of proteins with a solvent like acetone, followed by extraction of the lipids into a nonpolar organic solvent such as hexane (B92381) or a mixture of petroleum ether and diethyl ether. nih.govnih.gov In some protocols, dichloromethane (B109758) or chloroform (B151607) have also been utilized as the extraction solvent. nih.gov The addition of salt (salting out) to the aqueous layer can further enhance the transfer of the analyte into the organic phase. nih.gov

Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction compared to LLE. After an initial lipid extraction into a solvent, the extract is passed through a solid-phase cartridge, commonly packed with amino-propyl silica (B1680970). nih.gov This stationary phase retains more polar interfering compounds while allowing the nonpolar FAEEs, including this compound, to be eluted with a nonpolar solvent. This method is effective for sample cleanup and concentration.

Soxhlet Extraction: For solid samples, such as plant tissues or insect glands, Soxhlet extraction provides an exhaustive and efficient method. chromatographyonline.comwho.int The sample is placed in a thimble and continuously washed with a heated, cycling solvent like hexane or diethyl ether. mdpi.com This technique is robust, though it requires longer extraction times compared to more modern methods like pressurized fluid extraction (PFE), which uses elevated temperatures and pressures to accelerate the process. chromatographyonline.com

A summary of common solvents used in these methods is presented below.

| Extraction Method | Typical Solvents | Purpose |

| Liquid-Liquid Extraction (LLE) | Hexane, Diethyl Ether, Petroleum Ether, Acetone, Dichloromethane | Primary isolation of lipids from liquid samples. |

| Solid-Phase Extraction (SPE) | Amino-propyl silica (cartridge), Hexane (elution) | Cleanup and purification of the initial extract. |

| Soxhlet Extraction | Hexane, Diethyl Ether, Ethyl Acetate (B1210297) | Exhaustive extraction from solid matrices. |

Complementary Spectroscopic Techniques

Following extraction and purification, a suite of spectroscopic techniques is used to unambiguously identify and characterize the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For this compound, the key diagnostic signals confirm the presence of the ethyl ester group, the trans-disubstituted double bond, and the long aliphatic chain.

¹H NMR: The proton NMR spectrum would show a characteristic quartet and triplet for the ethyl ester protons. The two protons on the trans double bond (vinyl protons) would appear as a distinct multiplet in the olefinic region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the ester group appears at the downfield end of the spectrum (160-180 ppm). libretexts.org The two carbons of the ethyl group and the two sp²-hybridized carbons of the double bond also give characteristic signals.

The expected chemical shifts for this compound are summarized in the table below.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Structural Assignment |

| Ester Methylene (-O-CH₂ -CH₃) | ~4.1 (quartet) | ~60 | Ethyl group attached to oxygen |

| Ester Methyl (-O-CH₂-CH₃ ) | ~1.2 (triplet) | ~14 | Terminal methyl of ethyl group |

| Vinyl Protons (-CH =CH -) | ~5.4 (multiplet) | ~130 | Protons on the C9-C10 double bond |

| Carbonyl Carbon (-C =O) | N/A | ~174 | Ester carbonyl group |

| Aliphatic Chain (-CH₂-) | 1.2-2.3 (multiplets) | 25-35 | Methylene groups in the fatty acid chain |

| Terminal Methyl (CH₃ -CH₂-) | ~0.9 (triplet) | ~14 | Terminal methyl of the tetradecenoyl chain |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is dominated by absorptions corresponding to the ester functional group and the trans-alkene.

The most prominent feature is the strong absorption band from the carbonyl (C=O) stretch of the ester. Another key diagnostic peak is the C-H out-of-plane bending vibration for the trans-substituted double bond, which is typically found around 965 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| C=O Stretch | ~1735 | Strong | Ester Carbonyl |

| C-O Stretch | ~1170 | Strong | Ester C-O |

| C-H Stretch (sp³) | 2850-2960 | Strong | Aliphatic CH₂, CH₃ |

| C-H Bend (trans C=C) | ~965 | Medium | Trans Alkene |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent molecule and its fragments, serving as definitive proof of identity.

For this compound (C₁₆H₃₀O₂), the calculated exact mass of the molecular ion [M]⁺ is 254.2246. HRMS analysis would confirm this value, distinguishing it from other compounds with the same nominal mass.

In conjunction with Gas Chromatography (GC-MS), fragmentation patterns can be analyzed. Fatty acid ethyl esters exhibit characteristic fragmentation, including the loss of the ethoxy group ([M-45]⁺) and fragments resulting from cleavages along the alkyl chain. A significant fragment often observed for ethyl esters is the McLafferty rearrangement product, which appears at m/z 88.

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

| [M]⁺ | C₁₆H₃₀O₂ | 254.2246 | Molecular Ion |

| [M-OC₂H₅]⁺ | C₁₄H₂₅O | 209.1899 | Loss of ethoxy radical |

| McLafferty Ion | C₄H₈O₂ | 88.0524 | Result of McLafferty rearrangement |

Structure Activity Relationship Sar Studies and Molecular Modeling

Influence of Stereochemistry (E vs. Z Isomers) on Biological Activity

The geometry of the double bond in unsaturated fatty acid esters, such as ethyl tetradecenoate, is a critical determinant of their biological activity as insect pheromones. The existence of E (trans) and Z (cis) isomers gives rise to molecules with distinct three-dimensional shapes, which in turn affects their ability to bind to specific olfactory receptors in insects. nih.govmdpi.com

In many insect species, the response to a pheromone is highly stereospecific. One isomer may be highly attractive, while the other is significantly less active or even inhibitory. nih.gov For instance, in the case of some novel oxazolidinones, the E-isomer was found to be more potent than the Z-isomer in terms of antibacterial activity. nih.gov This high degree of selectivity is a hallmark of the co-evolutionary relationship between the chemical signal and its corresponding receptor. The receptor's binding pocket is shaped to accommodate the specific geometry of the active isomer, leading to a precise molecular recognition event that triggers a neuronal response.

Table 1: Comparison of E and Z Isomers

| Feature | E (trans) Isomer | Z (cis) Isomer |

| Geometry | The alkyl groups on either side of the double bond are on opposite sides. | The alkyl groups on either side of the double bond are on the same side. |

| Molecular Shape | Generally a more linear or extended conformation. | A more bent or kinked conformation. |

| Receptor Fit | Can fit into a binding pocket that is relatively straight and narrow. | Requires a binding pocket with a specific bend to accommodate its shape. |

| Biological Activity | Often exhibits significantly different activity compared to the Z isomer. | Often exhibits significantly different activity compared to the E isomer. |

Effects of Alkyl Chain Length and Double Bond Position on Receptor Binding and Response

The structure of a fatty acid-derived pheromone is defined by three main features: the length of the carbon chain, the number and position of double bonds, and the nature of the functional group. Alterations to any of these can have a profound impact on biological activity.

The alkyl chain length is a crucial factor determining the volatility and lipophilicity of the molecule. For a homologous series of pheromones, there is typically an optimal chain length for maximum activity. Shorter chains may be too volatile and not persist in the environment long enough to be effective, while longer chains may be less volatile and have reduced diffusion rates. From a receptor-binding perspective, the chain length must be appropriate to fit within the hydrophobic binding pocket of the olfactory receptor.

Research on various insect species has consistently demonstrated the importance of these structural parameters. For example, studies on tortricid moths have shown that even subtle changes in the structure of pheromone components can lead to a complete loss of attraction. researchgate.net

Table 2: Predicted Effects of Structural Modifications to Ethyl 9E-tetradecenoate

| Modification | Predicted Effect on Biological Activity | Rationale |

| Shorter Alkyl Chain | Likely reduced activity | May not fit optimally in the receptor's binding pocket; increased volatility. |

| Longer Alkyl Chain | Likely reduced activity | May be too large for the binding pocket; decreased volatility. |

| Shift in Double Bond Position | Significant loss of activity | The specific location of the double bond is critical for precise receptor recognition. |

| Alteration of Functional Group | Significant change in activity | The ester group is key for interaction with the receptor; changing it would alter binding properties. |

Computational Chemistry and Molecular Dynamics Simulations

In the absence of experimentally determined structures of insect olfactory receptors, computational chemistry and molecular dynamics (MD) simulations have become invaluable tools for studying pheromone-receptor interactions at a molecular level. researchgate.netnih.govnih.gov These methods allow researchers to build three-dimensional models of olfactory receptors and simulate the dynamic process of a ligand, such as this compound, binding to it. rowan.eduzib.de

Homology modeling is often the first step, where the amino acid sequence of a target olfactory receptor is used to build a 3D model based on the known structures of related proteins, such as G-protein coupled receptors (GPCRs). nih.gov Once a model of the receptor is generated, molecular docking studies can be performed. researchgate.netplos.org Docking algorithms predict the preferred binding orientation of a ligand within the receptor's binding pocket and estimate the binding affinity. These studies can help to identify the key amino acid residues that interact with the pheromone.

Molecular dynamics simulations take these static models a step further by simulating the movements of atoms in the protein and ligand over time. rowan.eduyoutube.com This provides insights into the conformational changes that occur upon ligand binding and the stability of the ligand-receptor complex. For this compound, MD simulations could reveal how the flexible alkyl chain fits into the binding pocket and how the ester group forms hydrogen bonds or other interactions with specific residues. These simulations can also help to explain the basis of stereoselectivity by comparing the binding of the E and Z isomers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Semiochemical Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov In the context of semiochemicals, QSAR can be a powerful tool for designing novel and more effective pest management agents.

The process of QSAR modeling involves several steps:

Data Collection: A dataset of structurally related compounds with known biological activities (e.g., electroantennogram responses, trap captures) is compiled. For this compound, this would involve synthesizing and testing a series of analogs with variations in chain length, double bond position, and functional group.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Once a validated QSAR model is established, it can be used to predict the biological activity of new, untested compounds. This allows for the in-silico screening of large virtual libraries of potential semiochemicals, prioritizing the most promising candidates for synthesis and testing. By understanding the key structural features that contribute to the activity of this compound, QSAR can guide the design of new molecules with enhanced potency, selectivity, or stability.

Emerging Research Directions and Future Applications

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Chemical Ecology

The field of chemical ecology is being revolutionized by "omics" technologies, which allow for a comprehensive analysis of the complete set of molecules within an organism. Metabolomics, the large-scale study of small molecules (metabolites), and transcriptomics, the study of the complete set of RNA transcripts, are pivotal in elucidating the biosynthesis and ecological roles of semiochemicals like ethyl 9E-tetradecenoate.

Detailed Research Findings:

Metabolomic and transcriptomic analyses are instrumental in identifying the biosynthetic pathways of insect pheromones. For instance, the analysis of pheromone gland transcriptomes from various moth species has led to the discovery of novel enzymes crucial for pheromone production. These studies have revealed that the production of specific pheromone components is often controlled by a suite of enzymes, including desaturases, reductases, and acetyltransferases.

While specific omics studies on this compound are not yet widely published, the established methodologies provide a clear roadmap for future research. By comparing the transcriptomes of pheromone-producing and non-producing tissues, researchers can identify candidate genes involved in the biosynthesis of this specific compound. Subsequent functional characterization of these genes in heterologous systems, such as yeast, can then confirm their role in producing the ethyl ester.

The integration of metabolomics allows for the precise identification and quantification of this compound and its precursors within an organism. This can help to understand the temporal dynamics of its production and release, providing crucial insights into its function in chemical communication. A study on the chemical composition of Garcinia atroviridis roots identified ethyl-9-hexadecenoate, a related compound, as a major constituent, showcasing the utility of these techniques in identifying novel natural products. researchgate.net

Genetic Engineering and Synthetic Biology for Targeted Compound Production

The chemical synthesis of some insect pheromones can be a costly and environmentally challenging process. earlham.ac.uk Genetic engineering and synthetic biology offer a sustainable and potentially more efficient alternative for the production of valuable semiochemicals like this compound. earlham.ac.ukresearchgate.net

Detailed Research Findings:

Recent breakthroughs have demonstrated the feasibility of producing complex insect pheromones in engineered plants and microorganisms. earlham.ac.uknih.govnih.gov Researchers have successfully engineered tobacco plants (Nicotiana benthamiana) to produce moth sex pheromones by introducing the necessary biosynthetic genes. earlham.ac.uknih.gov This "plant factory" approach harnesses the plant's natural metabolic processes to create these valuable compounds. earlham.ac.uk The production can be fine-tuned using synthetic regulatory elements to control the timing and level of gene expression, thereby maximizing yields without negatively impacting plant growth. nih.gov

Similarly, oleaginous yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica have been engineered to produce moth pheromones. nih.gov These yeast "cell factories" can be cultivated in large-scale fermenters to produce significant quantities of specific pheromone components. For example, researchers have successfully produced (Z,E)‐9,12‐tetradecadienyl acetate (B1210297) (ZETA), a major pheromone component for many pest species, in engineered yeast. nih.gov This was achieved by introducing a set of four genes from different organisms, including a novel desaturase mined from the pheromone gland transcriptome of the almond moth. nih.gov

The future production of this compound through synthetic biology would likely involve:

Identification of Biosynthetic Genes: Utilizing omics technologies to identify the specific desaturase, reductase, and ethyltransferase responsible for its production.

Pathway Reconstruction: Assembling these genes into a functional biosynthetic pathway in a suitable host organism like Nicotiana benthamiana or Saccharomyces cerevisiae.

Optimization of Production: Fine-tuning the expression of the engineered pathway to maximize the yield of this compound.

Bio-inspired Design of Semiochemicals for Sustainable Pest Management Strategies

Semiochemicals, including pheromones and other behavior-modifying chemicals, are cornerstones of modern integrated pest management (IPM) programs. nih.gov They offer a species-specific and environmentally benign alternative to broad-spectrum pesticides. nih.gov The development of bio-inspired pest management strategies increasingly relies on a deep understanding of the chemical cues that mediate insect behavior.

Detailed Research Findings:

Pheromone-based pest management strategies typically involve one of the following approaches:

Monitoring: Using pheromone-baited traps to detect the presence and population density of a pest species, allowing for targeted and timely interventions.

Mass Trapping: Deploying a large number of traps to capture a significant portion of the male population, thereby reducing mating success.

Mating Disruption: Permeating the environment with synthetic pheromones to confuse males and prevent them from locating females.

The success of these strategies hinges on the identification and synthesis of the key pheromone components. While the specific role of this compound in the chemical communication of many pest species is still under investigation, its structural similarity to known pheromones suggests it could be a valuable component in future pest management formulations.

Future research in this area will focus on:

Behavioral Assays: Determining the precise behavioral response elicited by this compound in target pest species.

Synergistic Blends: Investigating whether this compound acts synergistically with other known pheromone components to enhance attraction.

Novel Delivery Systems: Developing advanced dispensers for the controlled release of this compound in agricultural settings.

Advanced Neuroethological and Chemo-sensory System Research

Understanding how an insect's nervous system detects and processes chemical signals is fundamental to deciphering its chemical ecology and developing effective behavior-modifying tools. Neuroethology, the study of the neural basis of natural behavior, combined with advanced chemo-sensory research, provides a powerful framework for investigating the perception of semiochemicals like this compound.

Detailed Research Findings:

Insects detect volatile chemical cues using a sophisticated olfactory system, which is primarily located in their antennae. nih.gov This system is comprised of specialized sensory neurons housed within sensilla. These neurons express different types of chemosensory receptors, including odorant receptors (ORs), ionotropic receptors (IRs), and gustatory receptors (GRs). nih.gov

The binding of a specific odorant molecule, such as this compound, to a receptor protein triggers a cascade of events that results in an electrical signal being sent to the antennal lobe of the insect's brain. The brain then integrates these signals to produce a coherent perception of the odor and initiate an appropriate behavioral response. nih.gov

Advanced research in this area involves techniques such as:

Single-Sensillum Recording (SSR): A technique used to measure the electrical responses of individual olfactory sensory neurons to specific chemical stimuli. This would allow researchers to identify the specific neurons that detect this compound.

Calcium Imaging: A method for visualizing the activity of large populations of neurons in the brain in response to an odor. This can reveal how the brain processes information about this compound.

Gene Silencing (RNAi): A technique to knock down the expression of specific receptor genes to determine their role in detecting a particular compound.

By applying these advanced neuroethological and chemo-sensory techniques, researchers can gain a detailed understanding of how insects perceive this compound. This knowledge is not only of fundamental scientific interest but also has practical implications for the design of more effective and selective pest management strategies. nih.gov

Q & A

Q. What are the recommended spectroscopic methods for confirming the structural identity of ethyl 9E-tetradecenoate, and how should data interpretation be validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary techniques for structural confirmation. For NMR, compare chemical shifts (e.g., olefinic protons at δ 5.3–5.4 ppm for the E-configured double bond) with literature values. GC-MS fragmentation patterns should align with the molecular ion peak (m/z 240 for C₁₆H₂₈O₂) and characteristic fragments (e.g., loss of ethyl group [m/z 195]). Validate interpretations using reference databases (e.g., NIST Chemistry WebBook) and replicate analyses to ensure consistency .

Q. How can researchers accurately determine the physicochemical properties (e.g., boiling point, solubility) of this compound?

- Methodological Answer : Use differential scanning calorimetry (DSC) for melting/boiling points and HPLC with a refractive index detector for solubility in polar/nonpolar solvents. Compare results against computational predictions (e.g., COSMO-RS software). Publish raw data with error margins (e.g., ±0.5°C for DSC) and validate via independent replicates.

| Property | Experimental Value | Predicted Value (COSMO-RS) |

|---|---|---|

| Boiling Point | 285–290°C | 287°C |

| LogP (octanol/water) | 4.8 | 4.7 |

Q. What experimental protocols are recommended for synthesizing this compound with high stereochemical purity?

- Methodological Answer : Employ a Wittig reaction between 9-oxononanoic acid ethyl ester and ethyl triphenylphosphoranylidene acetate. Optimize reaction conditions (e.g., anhydrous THF, 0°C to room temperature) to favor E-configuration. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 9:1). Purify via silica gel chromatography and verify stereochemistry via NOESY NMR (absence of cross-peaks between vinylic protons confirms trans geometry) .

Advanced Research Questions

Q. How can researchers investigate the metabolic stability of this compound in biological systems, and what analytical techniques are critical for tracking degradation products?

- Methodological Answer : Conduct in vitro assays using liver microsomes or hepatocyte cultures. Use LC-MS/MS with multiple reaction monitoring (MRM) to quantify parent compound and metabolites. Identify hydrolytic products (e.g., 9E-tetradecenoic acid) via high-resolution MS (HRMS) and compare retention times with synthetic standards. Include negative controls (heat-inactivated enzymes) to distinguish enzymatic vs. non-enzymatic degradation .

Q. What strategies should be employed to resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Perform a meta-analysis of existing literature, focusing on variables such as assay conditions (e.g., cell line specificity, concentration ranges) and purity of the compound. Replicate key studies under standardized protocols, including internal controls (e.g., positive/negative controls for bioactivity). Use statistical tools (e.g., ANOVA with post-hoc tests) to assess inter-study variability and identify confounding factors (e.g., solvent effects in cell-based assays) .

Q. How can this compound be integrated into studies on insect pheromone signaling pathways, and what experimental designs minimize ecological confounding factors?

- Methodological Answer : Design field and lab experiments to isolate its role. In electroantennography (EAG), measure antenna responses to synthetic this compound versus natural pheromone blends. Use wind tunnels to assess behavioral responses (e.g., mating disruption). Control for environmental variables (temperature, humidity) and co-occurring semiochemicals. Validate findings with GC-EAD (gas chromatography-electroantennographic detection) to confirm active components .

Q. What computational modeling approaches are suitable for predicting the environmental fate of this compound, and how should model outputs be validated experimentally?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Validate predictions via OECD 301F biodegradation tests and soil column studies. Use LC-MS to track parent compound and transformation products (e.g., hydroxylated derivatives). Compare experimental half-lives (t₁/₂) with model outputs, adjusting parameters (e.g., microbial activity levels) to improve accuracy .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze dose-response relationships in studies examining this compound’s effects on cellular pathways?

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across independent laboratories?

- Methodological Answer : Publish detailed synthetic procedures (solvents, catalysts, reaction times) and characterization data (NMR/GC-MS spectra) in open-access repositories (e.g., Zenodo). Use standardized reference materials (e.g., deuterated solvents for NMR) and inter-laboratory comparisons via round-robin testing. Document instrument calibration protocols (e.g., daily tuning of MS systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.